Triosephosphate isomerase 1, commonly referred to as TPI1, is a crucial enzyme in the glycolytic pathway. It catalyzes the reversible interconversion of dihydroxyacetone phosphate and glyceraldehyde-3-phosphate, which are essential intermediates in carbohydrate metabolism. The gene encoding this enzyme is located on chromosome 12 at position p13.31 and is implicated in various biological functions, including energy production and metabolic regulation. TPI1 has been identified as a candidate oncogene due to its upregulation in several types of cancer, including breast cancer, lung cancer, and intrahepatic cholangiocarcinoma .
The synthesis of TPI1 can be approached through recombinant DNA technology. The gene can be cloned into expression vectors, followed by transformation into suitable host cells (e.g., Escherichia coli). Once expressed, TPI1 can be purified using affinity chromatography techniques.
The expression of TPI1 typically involves:
TPI1 consists of two identical subunits that form a homodimer. Each subunit contains an active site that facilitates the enzymatic reaction. The tertiary structure reveals a barrel-like configuration typical of enzymes in this family.
Crystallographic studies have provided insights into the molecular structure of TPI1, revealing key residues involved in substrate binding and catalysis . The enzyme's structure allows for efficient catalysis through an induced fit mechanism.
TPI1 catalyzes the following reaction:
This reaction is crucial for both glycolysis and gluconeogenesis, allowing for the interconversion of these two metabolites depending on cellular energy needs.
The enzymatic activity of TPI1 is influenced by various factors including pH, temperature, and substrate concentration. Kinetic studies have shown that TPI1 exhibits Michaelis-Menten kinetics with specific values for and depending on the substrate used .
TPI1 operates through a mechanism that involves:
Studies have shown that mutations in TPI1 can lead to decreased enzymatic activity and are associated with certain metabolic disorders .
Relevant data from studies indicate that TPI1 remains stable under standard laboratory conditions but may denature under extreme conditions .
TPI1 has several scientific uses:
TPI-1 (Tyrosine Phosphatase Inhibitor-1) is a potent small-molecule inhibitor targeting the catalytic domain of Src homology region 2 domain-containing phosphatase-1 (SHP-1), a cytosolic tyrosine phosphatase encoded by the PTPN6 gene. Structurally, SHP-1 comprises two N-terminal SH2 domains (N-SH2 and C-SH2), a catalytic PTP domain, and a C-terminal tail with phosphorylation sites (Tyr536, Tyr564, Ser591). In its autoinhibited state, the N-SH2 domain occludes the catalytic pocket via charge-charge interactions, preventing substrate access [2]. TPI-1 binds reversibly to the catalytic PTP domain (Phe loop, WPD loop, Q loop), displacing the N-SH2 domain and stabilizing an open conformation. This disruption releases autoinhibition and paradoxically prevents substrate dephosphorylation by occupying the active site [1] [4]. Molecular dynamics simulations reveal that TPI-1’s hydrophobic core (dichlorinated biphenyl backbone) anchors it to the catalytic pocket, while its carbonyl groups form hydrogen bonds with Arg465 and Gln489 residues. This interaction mimics phosphotyrosine binding but lacks hydrolysable phosphate groups, rendering SHP-1 catalytically inert [1] [6].
TPI-1 exhibits high inhibitory potency against recombinant SHP-1, with a reported IC50 of 40 nM in enzymatic assays using the fluorescent substrate DIFMUP [1] [5]. Kinetic profiling demonstrates uncompetitive inhibition, where TPI-1 binding affinity increases when SHP-1 is substrate-bound. This mechanism is attributed to conformational shifts in the WPD loop upon substrate docking, creating a high-affinity pocket for TPI-1 [1].
Table 1: Selectivity Profile of TPI-1 Against Protein Tyrosine Phosphatases
Phosphatase | IC50 (nM) | Selectivity Ratio (vs. SHP-1) | Cellular Validation |
---|---|---|---|
SHP-1 | 40 ± 5 | 1.0 | pLck-pY394↑ in Jurkat T cells |
SHP-2 | >10,000 | >250 | No effect on pERK1/2 |
CD45 | >10,000 | >250 | No effect on pLck-pY505 |
MKP1 | >10,000 | >250 | Not tested |
Selectivity studies confirm TPI-1’s minimal activity against SHP-2 (IC50 >10,000 nM), CD45, and MAP kinase phosphatase MKP1. Cellular validation in Jurkat T cells shows TPI-1 selectively increases phosphorylation of SHP-1 substrates (pLck-pY394, pZap70, pSlp76) without altering pERK1/2 (SHP-2-regulated) or pLck-pY505 (CD45-regulated) [1] [4]. This specificity arises from divergent residues within the SHP-1 catalytic cleft, particularly a deeper pY+1 binding pocket accommodating TPI-1’s hydrophobic substituents [6].
Unlike allosteric SHP inhibitors (e.g., SHP099 for SHP-2), which stabilize the autoinhibited conformation via the C-SH2/catalytic domain interface, TPI-1 acts as a competitive inhibitor at the catalytic site [6] [10]. Molecular docking analyses (PDB: 5K9V) position TPI-1 within the catalytic cleft, where its dichlorophenyl ring occupies the pY+1 pocket, and its carbonyl oxygen coordinates with the catalytic residue Cys453. This orientation sterically blocks phosphotyrosine access [1] [9].
In contrast, allosteric modulators like phenylalanine dipeptides (e.g., Phe-Asp) bind peripheral to the catalytic site, inducing long-range conformational changes that indirectly impede substrate docking. Such compounds exhibit weaker potency (IC50 ~µM range) and cross-reactivity with SHP-2 [9]. TPI-1’s competitive mechanism enables sub-100 nM affinity and >250-fold selectivity over SHP-2, validated by negligible inhibition of SHP-2-dependent PD-1 signaling in T cells [6].
SHP-1 is a master regulator of immune cell activation thresholds, dephosphorylating key signaling nodes in TCR (Lck, Zap70), cytokine (JAK/STAT), and checkpoint pathways (PD-1, BTLA) [2] [7]. TPI-1 disrupts this immunosuppressive machinery via two mechanisms:
Table 2: Immune Cell Modulation by TPI-1 in Preclinical Models
Immune Parameter | Effect of TPI-1 | Model | Functional Outcome |
---|---|---|---|
Splenic IFN-γ+ cells (mouse) | 58-fold ↑ vs. baseline | Ex vivo splenocytes | Enhanced anti-tumor cytokine production |
TRP-2–specific CD8+ T cells | 3.5-fold ↑ in tumor microenvironment | YUMM melanoma mice + ICI | Delayed tumor growth |
TCR affinity of TILs | Shift to low-affinity (Kd >100 µM) | Micropipette affinity assay | Expanded T cell repertoire |
pLck-pY394 in T cells | Dose-dependent ↑ (EC50 = 10 ng/mL) | Jurkat T cells & mouse spleen | TCR sensitization |
Combined with immune checkpoint inhibitors (ICIs), TPI-1 reverses ICI resistance in low-immunogenicity tumors (e.g., YUMM melanoma). This synergy expands low-affinity T cell clones with "stem-like" properties, enhancing durable anti-tumor responses without exhausting high-affinity T cells [3] [8]. NK cell cytotoxicity is also augmented via impaired SHP-1–mediated dephosphorylation of VAV1 and PLCγ, critical for cytolytic granule exocytosis [7].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1